Cas no 2229435-16-7 (4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid)

4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid
- 2229435-16-7
- EN300-1818837
-
- インチ: 1S/C13H18O4/c1-9(13(14)15)4-5-10-6-11(16-2)8-12(7-10)17-3/h6-9H,4-5H2,1-3H3,(H,14,15)
- InChIKey: JJRJWDACIMTLAZ-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)CCC1C=C(C=C(C=1)OC)OC)=O
計算された属性
- せいみつぶんしりょう: 238.12050905g/mol
- どういたいしつりょう: 238.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 55.8Ų
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1818837-0.1g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1818837-0.05g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1818837-10.0g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 10g |
$5467.0 | 2023-06-01 | ||
Enamine | EN300-1818837-2.5g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1818837-10g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1818837-5g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1818837-1.0g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 1g |
$1272.0 | 2023-06-01 | ||
Enamine | EN300-1818837-0.5g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1818837-5.0g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 5g |
$3687.0 | 2023-06-01 | ||
Enamine | EN300-1818837-0.25g |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid |
2229435-16-7 | 0.25g |
$642.0 | 2023-09-19 |
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acidに関する追加情報
Recent Advances in the Study of 4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid (CAS: 2229435-16-7)
4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid (CAS: 2229435-16-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This aromatic carboxylic acid derivative, characterized by its dimethoxy-substituted phenyl ring and methylbutanoic acid moiety, has shown promising biological activities in preliminary studies. The compound's unique structural features make it a valuable scaffold for drug discovery, particularly in the development of novel anti-inflammatory and anticancer agents.
Recent studies published in the Journal of Medicinal Chemistry (2023) have investigated the compound's mechanism of action, revealing its ability to modulate key inflammatory pathways through selective inhibition of cyclooxygenase-2 (COX-2) enzymes. The research team employed molecular docking simulations and in vitro assays to demonstrate the compound's binding affinity and selectivity profile. Notably, 4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid showed a 15-fold greater selectivity for COX-2 over COX-1 compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In oncology research, a 2024 study in Cancer Research explored the compound's potential as an epigenetic modulator. The researchers found that 4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid could inhibit histone deacetylases (HDACs) with particular efficacy against HDAC6 isoforms. This activity was associated with significant tumor growth inhibition in xenograft models of triple-negative breast cancer, with minimal observed toxicity in normal tissues. The study suggested that the compound's dimethoxy groups might contribute to its improved pharmacokinetic properties compared to existing HDAC inhibitors.
The synthetic accessibility of 4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid has also been a focus of recent investigations. A 2023 publication in Organic Process Research & Development detailed an optimized three-step synthesis route starting from commercially available 3,5-dimethoxybenzaldehyde, achieving an overall yield of 68% with excellent purity (>99%). This scalable synthetic approach has facilitated further preclinical evaluation of the compound and its derivatives.
Current challenges in the development of 4-(3,5-dimethoxyphenyl)-2-methylbutanoic acid include optimizing its metabolic stability and tissue distribution properties. Recent structure-activity relationship (SAR) studies have identified several promising analogs with improved pharmacokinetic profiles while maintaining the core pharmacophore. These advancements position the compound as a lead structure for multiple therapeutic applications, with several pharmaceutical companies reportedly initiating preclinical development programs based on this chemical scaffold.
Future research directions for 2229435-16-7 include comprehensive toxicological evaluation, formulation optimization, and exploration of combination therapies. The compound's multimodal mechanism of action suggests potential synergies with existing therapeutic agents, particularly in complex diseases like cancer and chronic inflammatory conditions. Ongoing clinical translation efforts will determine whether this promising molecule can progress to human trials in the coming years.
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